1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
CAS No.: 1000933-07-2
Cat. No.: VC7086161
Molecular Formula: C15H20N4O
Molecular Weight: 272.352
* For research use only. Not for human or veterinary use.
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine - 1000933-07-2](/images/structure/VC7086161.png)
Specification
CAS No. | 1000933-07-2 |
---|---|
Molecular Formula | C15H20N4O |
Molecular Weight | 272.352 |
IUPAC Name | 3-(4-methylphenyl)-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C15H20N4O/c1-11-3-5-13(6-4-11)14-17-15(20-18-14)12(2)19-9-7-16-8-10-19/h3-6,12,16H,7-10H2,1-2H3 |
Standard InChI Key | AKDBATIICVWIMJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N3CCNCC3 |
Introduction
Structural and Molecular Characteristics
The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methylphenyl group and at the 5-position with an ethyl-piperazine side chain. Key molecular attributes, inferred from structurally related compounds, include:
The ethyl linker between the oxadiazole and piperazine groups likely enhances conformational flexibility compared to methylene-linked analogs (e.g., PubChem CID 16227595 ), potentially influencing receptor binding kinetics. The 4-methylphenyl substituent may contribute to hydrophobic interactions in biological systems, a feature observed in tamoxifen-like derivatives .
Synthetic Routes and Optimization
While no explicit synthesis protocol for this compound is documented, established methods for analogous 1,2,4-oxadiazoles provide a framework for its hypothetical preparation:
Cyclization of Amidoximes with Activated Carboxylic Acids
A widely used strategy involves reacting amidoximes with acyl chlorides or activated esters. For example, Tiemann and Krüger’s method employs amidoximes and acyl chlorides in pyridine, yielding 3,5-disubstituted oxadiazoles . Adapting this approach:
-
Amidoxime precursor: 4-Methylbenzamidoxime could react with ethyl chloroacetate.
-
Cyclization: Under basic conditions (e.g., TBAF catalysis), forming the oxadiazole core.
-
Piperazine conjugation: Subsequent alkylation with 1-(2-chloroethyl)piperazine.
Vilsmeier Reagent-Mediated One-Pot Synthesis
Zarei’s method using Vilsmeier reagent (POCl₃/DMF) offers improved efficiency for oxadiazole formation . Applied here:
-
Activation: 4-Methylbenzoic acid treated with Vilsmeier reagent.
-
Coupling: Reaction with ethyl-piperazine propanehydroxamic acid.
-
Cyclodehydration: Thermal or acidic conditions to form the oxadiazole ring.
This route could achieve yields >80%, with simplified purification compared to traditional methods .
Physicochemical and Pharmacokinetic Profiling
Extrapolating from analogs ( ,):
The compound’s low solubility may necessitate formulation enhancements (e.g., nanocrystallization) for oral bioavailability. Piperazine’s basicity (pKa ~9.5) could promote salt formation with acidic counterions to improve dissolution .
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Piperazine-oxadiazole hybrids show broad-spectrum antibacterial effects. A recent study on 3-(4-methylphenyl)-5-(piperazinylmethyl)-1,2,4-oxadiazole (MIC = 2 µg/mL against S. aureus) highlights the role of the methylphenyl group in membrane disruption.
Challenges and Future Directions
-
Synthetic scalability: Multi-step sequences (e.g., Vilsmeier method) require optimization for industrial-scale production.
-
Toxicity profiling: Piperazine metabolites (e.g., ethylenediamine derivatives) necessitate thorough safety evaluation.
-
Target identification: Proteomics approaches (e.g., affinity chromatography) could elucidate binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume